1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)phenol: Similar in structure but lacks the pyrazole and naphthalene moieties.
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole: Contains a benzimidazole ring but differs in the substituents attached.
1,2-diphenyl-1H-benzimidazole: Another benzimidazole derivative with different substituents.
Uniqueness
1-(1H-benzimidazol-2-yl)-3-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-5-ol is unique due to its combination of benzimidazole, pyrazole, and naphthalene moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H18N4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H18N4O/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(27)26(25-14)22-23-19-11-4-5-12-20(19)24-22/h2-12,25H,13H2,1H3,(H,23,24) |
InChI Key |
DPKIZRNZECBVSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.